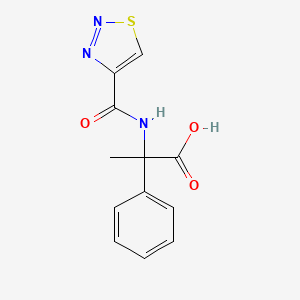![molecular formula C10H15N3O3 B7589713 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol, also known as MNPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPC is a cyclopentanol derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol acts as a selective inhibitor of MAO-B, which is located in the outer mitochondrial membrane of cells and is involved in the metabolism of neurotransmitters. By inhibiting MAO-B, 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol increases the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects, including the inhibition of MAO-B activity, increased levels of dopamine and serotonin in the brain, and protection against oxidative stress-induced neurotoxicity. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have anti-inflammatory properties and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its selective inhibition of MAO-B, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects. However, one limitation of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its potential toxicity at high doses, which may limit its therapeutic potential.
Future Directions
There are several future directions for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol research, including investigating its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may also have potential applications in the treatment of depression and anxiety disorders. Further research is needed to investigate the safety and efficacy of 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in humans, as well as to identify potential drug interactions and side effects. Additionally, the development of new synthesis methods for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesis Methods
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol can be synthesized through various methods, including the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a Lewis acid catalyst. Other methods involve the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a base catalyst, or the reaction of 4-methyl-3-nitropyrazole with cyclopentanone under high pressure and temperature conditions.
Scientific Research Applications
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have antioxidant properties and to protect against oxidative stress-induced neurotoxicity.
properties
IUPAC Name |
1-[(4-methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-12(11-9(8)13(15)16)7-10(14)4-2-3-5-10/h6,14H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQUMKLNDOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)




![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)